MGS0274

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

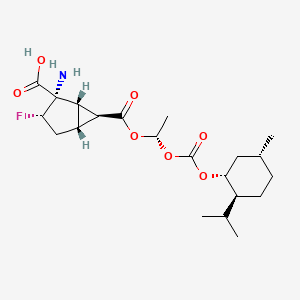

C21H32FNO7 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid |

InChI |

InChI=1S/C21H32FNO7/c1-9(2)12-6-5-10(3)7-14(12)30-20(27)29-11(4)28-18(24)16-13-8-15(22)21(23,17(13)16)19(25)26/h9-17H,5-8,23H2,1-4H3,(H,25,26)/t10-,11+,12+,13+,14-,15+,16+,17+,21+/m1/s1 |

InChI Key |

IPAZEPBIOFZFEF-UZEWAWMVSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)O[C@@H](C)OC(=O)[C@H]2[C@H]3[C@@H]2[C@@]([C@H](C3)F)(C(=O)O)N)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)OC(C)OC(=O)C2C3C2C(C(C3)F)(C(=O)O)N)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

MGS0274: A Technical Guide to its Mechanism of Action as a Prodrug for the mGlu2/3 Receptor Agonist MGS0008

For Researchers, Scientists, and Drug Development Professionals

Abstract

MGS0274 is a novel, orally bioavailable prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2 and 3 (mGluR2/3) agonist, MGS0008. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on the pharmacological activity of its active metabolite, MGS0008. It details the conversion of this compound to MGS0008, the binding characteristics of MGS0008 to mGluR2 and mGluR3, and the subsequent downstream signaling cascades. Furthermore, this guide outlines detailed experimental protocols for key assays used to characterize the activity of MGS0008, including in vitro binding and functional assays, as well as in vivo electrophysiology and microdialysis techniques.

Introduction: The Rationale for an mGluR2/3 Agonist Prodrug

Metabotropic glutamate receptors, particularly mGluR2 and mGluR3, are G-protein coupled receptors (GPCRs) predominantly located on presynaptic terminals in the central nervous system. Their activation leads to an inhibition of glutamate release, a key neurotransmitter involved in excitatory signaling. Dysregulation of glutamatergic neurotransmission has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia.

MGS0008 is a potent and selective agonist for mGluR2/3, showing promise in preclinical models of psychosis. However, its hydrophilic nature limits its oral bioavailability. To overcome this limitation, this compound, an ester-based lipophilic prodrug, was developed. Following oral administration, this compound is rapidly and extensively hydrolyzed, releasing the active parent compound, MGS0008, into systemic circulation. This prodrug strategy significantly enhances the therapeutic potential of MGS0008 by enabling effective oral delivery.

Pharmacokinetics: Conversion of this compound to MGS0008

This compound is designed for efficient conversion to MGS0008 in vivo. As an ester-based prodrug, it undergoes hydrolysis by esterases present in the body, primarily in the liver and plasma, to yield MGS0008 and inactive byproducts. This conversion is rapid and extensive, ensuring that the pharmacological effects are mediated by MGS0008.

Core Mechanism of Action: MGS0008 as an mGluR2/3 Agonist

The therapeutic activity of this compound is entirely attributable to its active metabolite, MGS0008. MGS0008 acts as an agonist at both mGluR2 and mGluR3, which are members of the Group II metabotropic glutamate receptors.

Receptor Binding and Activation

MGS0008 binds to the orthosteric binding site of mGluR2 and mGluR3, mimicking the action of the endogenous ligand, glutamate. This binding event induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Quantitative Pharmacology of MGS0008

The potency of MGS0008 at mGluR2 and mGluR3 has been determined through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | mGluR2 | mGluR3 | Reference |

| EC50 | 29.4 ± 3.3 nM | 45.4 ± 8.4 nM | [1] |

EC50 (Half-maximal effective concentration) values represent the concentration of MGS0008 required to elicit 50% of the maximal response in functional assays.

Downstream Signaling Pathways

Activation of mGluR2/3 by MGS0008 initiates a cascade of intracellular events mediated by the Gαi/o subunit of the coupled G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[1][2]

Furthermore, the βγ subunits of the G-protein can modulate other downstream effectors, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K) pathways.[2] The phosphorylation state of the mGluR2/3 receptors themselves is also regulated by various protein kinases (such as PKA and casein kinases) and phosphatases, which can influence receptor desensitization and signaling efficacy.[1]

Figure 1: MGS0008-mediated mGluR2/3 signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of MGS0008.

In Vitro Radioligand Binding Assay for Ki Value Determination

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of MGS0008 for mGluR2 and mGluR3.

-

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human mGluR2 or mGluR3.

-

Radioligand: [³H]LY341495 (a potent, non-selective group II mGluR antagonist).

-

Non-labeled competitor: MGS0008.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂.

-

Scintillation cocktail and counter.

-

96-well filter plates and vacuum manifold.

-

-

Procedure:

-

Prepare serial dilutions of MGS0008 in binding buffer.

-

In a 96-well plate, add cell membranes (10-20 µg of protein per well), a fixed concentration of [³H]LY341495 (typically at its Kd value), and varying concentrations of MGS0008.

-

For total binding, omit the non-labeled competitor. For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM LY341495).

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters three times with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of MGS0008 by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of MGS0008 by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

This protocol outlines the procedure to assess the effect of MGS0008 on synaptic transmission in hippocampal neurons.

-

Materials:

-

Adult male Sprague-Dawley rats.

-

Vibratome for brain slicing.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 glucose, saturated with 95% O₂/5% CO₂.

-

Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, pH adjusted to 7.3 with KOH.

-

MGS0008 stock solution.

-

Patch-clamp amplifier, micromanipulators, and data acquisition system.

-

-

Procedure:

-

Anesthetize the rat and perfuse transcardially with ice-cold, oxygenated aCSF.

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal hippocampal slices using a vibratome in ice-cold aCSF.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 ml/min.

-

Visualize CA1 pyramidal neurons using a microscope with infrared differential interference contrast optics.

-

Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

Record baseline excitatory postsynaptic currents (EPSCs) evoked by stimulating Schaffer collateral afferents.

-

Bath-apply MGS0008 at a known concentration (e.g., 1-10 µM) and record the change in EPSC amplitude.

-

Wash out the drug and observe the recovery of the EPSC amplitude to baseline.

-

Analyze the data to determine the percentage inhibition of synaptic transmission by MGS0008.

-

In Vivo Microdialysis in the Prefrontal Cortex

This protocol describes the measurement of extracellular glutamate levels in the prefrontal cortex of awake, freely moving rats following administration of this compound.

-

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis guide cannula and probes (e.g., 2 mm membrane length).

-

Microinfusion pump.

-

Perfusion buffer (e.g., aCSF).

-

This compound for oral administration.

-

Automated fraction collector.

-

HPLC system with fluorescence detection for glutamate analysis.

-

-

Procedure:

-

Anesthetize the rat and surgically implant a guide cannula targeting the medial prefrontal cortex. Allow the animal to recover for at least 5-7 days.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1 µl/min) and allow for a 2-3 hour equilibration period.

-

Collect baseline dialysate samples every 20 minutes for at least 1 hour.

-

Administer this compound orally at the desired dose.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the glutamate concentration in each dialysate sample using HPLC with pre-column derivatization and fluorescence detection.

-

Express the results as a percentage change from the baseline glutamate levels.

-

Western Blot for ERK Phosphorylation

This protocol details the procedure to measure the effect of MGS0008 on the phosphorylation of ERK in cultured cells expressing mGluR2 or mGluR3.

-

Materials:

-

HEK293 cells stably expressing human mGluR2 or mGluR3.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

-

HRP-conjugated anti-rabbit secondary antibody.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting transfer system.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Plate the cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Treat the cells with varying concentrations of MGS0008 for a specified time (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the antibody against total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.

-

Figure 3: Workflow for Western blot analysis of ERK phosphorylation.

Conclusion

This compound serves as an effective prodrug for the potent and selective mGluR2/3 agonist, MGS0008. The core mechanism of action of this compound is the activation of mGluR2 and mGluR3 by its active metabolite, MGS0008. This leads to the inhibition of presynaptic glutamate release through the modulation of intracellular signaling pathways, including the inhibition of adenylyl cyclase and the regulation of MAPK/ERK and PI3K signaling. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and other mGluR2/3-targeted compounds. The development of orally bioavailable mGluR2/3 agonists like this compound holds significant promise for the treatment of schizophrenia and other disorders associated with glutamatergic dysfunction.

References

MGS0274: An In-Depth Technical Guide to its mGlu2/3 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MGS0274 is a novel prodrug developed as a therapeutic candidate for neurological and psychiatric disorders. It is rapidly and extensively converted in vivo to its active metabolite, MGS0008, a potent and selective agonist of the metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3).[1][2][3][4][5] This technical guide provides a comprehensive overview of the mGlu2/3 receptor selectivity of this compound, focusing on the pharmacological profile of its active form, MGS0008. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and evaluation of this compound.

This compound itself is an ester-based lipophilic prodrug designed to improve the oral bioavailability of MGS0008.[4][5] Due to its rapid conversion, the in vitro and in vivo pharmacological activity of this compound is primarily attributable to MGS0008.[1][3] Therefore, this guide will focus on the binding affinity and functional activity of MGS0008 at the mGlu2 and mGlu3 receptors, as well as its selectivity against other mGlu receptor subtypes.

Quantitative Analysis of mGlu2/3 Receptor Selectivity of MGS0008

The selectivity of MGS0008 for mGlu2 and mGlu3 receptors has been determined through rigorous in vitro pharmacological studies. The following tables summarize the key quantitative data regarding the binding affinity and functional potency of MGS0008 at various mGlu receptor subtypes.

Functional Activity of MGS0008 at mGlu2 and mGlu3 Receptors

The agonist activity of MGS0008 at mGlu2 and mGlu3 receptors is a critical determinant of its therapeutic potential. The half-maximal effective concentration (EC50) values presented below quantify the potency of MGS0008 in activating these receptors.

| Receptor Subtype | EC50 (nM) |

| mGlu2 | 29.4 ± 3.3 |

| mGlu3 | 45.4 ± 8.4 |

Data sourced from Nakazato et al., 2004 as cited in a 2025 ResearchGate publication.

Experimental Protocols

A detailed understanding of the methodologies employed to generate the quantitative data is essential for accurate interpretation and replication of findings. The following sections outline the key experimental protocols for assessing the mGlu2/3 receptor selectivity of MGS0008.

Functional Activity Assay: Measurement of Agonist Potency (EC50)

The functional potency of MGS0008 as an agonist at mGlu2 and mGlu3 receptors is typically determined by measuring the inhibition of forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) formation in cells expressing the recombinant human receptors. This is a common method for assessing the activity of Gi/o-coupled receptors like mGlu2 and mGlu3.

Experimental Workflow for Functional Activity Assay

References

- 1. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MGS0008 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

MGS0274: A Comprehensive Pharmacokinetic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MGS0274, a besylate salt of an L-menthyl ester prodrug, has been developed to improve the oral bioavailability of its active metabolite, MGS0008, a potent and selective agonist of metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3). This document provides a detailed overview of the pharmacokinetic profile of this compound, drawing from preclinical and Phase 1 clinical data. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into the absorption, distribution, metabolism, and excretion (ADME) of this novel therapeutic agent.

Introduction

Metabotropic glutamate receptors, specifically mGlu2 and mGlu3, are implicated in the modulation of glutamatergic transmission and have emerged as promising therapeutic targets for central nervous system disorders, including schizophrenia.[1] MGS0008 is a potent agonist of these receptors; however, its clinical utility is hampered by poor oral bioavailability.[2] To overcome this limitation, this compound was designed as a lipophilic prodrug to enhance gastrointestinal absorption and subsequent systemic exposure to the active MGS0008 moiety.[2][3]

Pharmacokinetic Profile

Absorption

Following oral administration, this compound is rapidly absorbed and undergoes extensive presystemic hydrolysis to its active form, MGS0008.[1][4][5] In human subjects, plasma concentrations of the prodrug this compound are minimal, constituting only about 3% of the area under the concentration-time curve (AUC) of the active metabolite MGS0008.[1][4][5] The peak plasma concentration (Cmax) of MGS0008 is typically reached within 4 hours post-administration in both humans and monkeys.[1][3][6]

Distribution

MGS0008, the active component, exhibits good penetration into the central nervous system.[1][5] In a human study, the ratio of MGS0008 concentration in the cerebrospinal fluid (CSF) to that in plasma at Cmax was found to be 3.66%.[1][4] Preclinical studies in rats also confirmed the penetration of MGS0008 into the CSF.[2][3][6] In terms of plasma protein binding, MGS0008 shows negligible binding in human, monkey, and rat plasma. Conversely, the prodrug this compound is highly protein-bound, with binding levels of 95.7-96.1% in human plasma and 92.4-93.5% in monkey plasma.[6]

Metabolism

The primary metabolic pathway for this compound is its rapid and efficient conversion to the active compound MGS0008 through hydrolysis.[2][3][6] In vitro studies have identified carboxylesterase 1 (CES1) as the principal enzyme responsible for this hydrolytic conversion.[7] The active metabolite, MGS0008, does not appear to undergo further significant metabolism.[2][3][6]

Excretion

The elimination of the active metabolite MGS0008 occurs primarily through renal excretion.[3][6] Following intravenous administration of MGS0008 to rats and monkeys, the majority of the dose was recovered as unchanged drug in the urine.[3][6] In humans, the terminal half-life (t1/2) of MGS0008 in plasma is approximately 10 hours, while in the CSF, it is longer, at around 16 hours.[1][4][5] Preclinical studies in monkeys showed a terminal half-life of MGS0008 of approximately 16.7 hours after oral administration of this compound.[2][3][6]

Data Presentation

Pharmacokinetic Parameters of MGS0008 in Humans (Single and Multiple Ascending Doses)

| Parameter | Single Dose (5-20 mg) | Multiple Dose (5-80 mg at steady state) |

| Time to Cmax (Tmax) | ~4 hours | Not specified |

| Terminal Half-life (t1/2) - Plasma | ~10 hours | Not specified |

| Terminal Half-life (t1/2) - CSF | ~16 hours | Not specified |

| CSF-to-Plasma Cmax Ratio | 3.66% (at 10 mg dose) | Not specified |

| Dose Proportionality | Cmax and AUC increase proportionally with dose | Cmax and AUC increase proportionally with dose |

Data sourced from a Phase 1 study in healthy subjects.[1][4][5]

Pharmacokinetic Parameters in Monkeys (Oral Administration)

| Compound Administered | Analyte | Tmax (hours) | Terminal Half-life (t1/2) (hours) | Oral Bioavailability (as MGS0008) |

| MGS0008 (1 mg/kg) | MGS0008 | Not specified | Not specified | 3.8% |

| This compound besylate (2.89 mg/kg) | MGS0008 | 4 | 16.7 | 83.7% |

| This compound besylate (2.89 mg/kg) | This compound | Barely detectable | Barely detectable | Not applicable |

Data sourced from a preclinical study in cynomolgus monkeys.[2][3][6]

Experimental Protocols

Human Phase 1 Single and Multiple Ascending Dose Studies

-

Study Design: Randomized, double-blind, placebo-controlled studies in healthy male and female subjects.[1][4][5]

-

Dosing:

-

Sample Collection (SAD):

-

Plasma: Predose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 24, 36, and 48 hours postdose.[1]

-

CSF (10 mg cohort): Predose, and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, and 24 hours postdose via an indwelling lumbar catheter.[1]

-

Urine: Predose, and at intervals of 0-6, 6-12, 12-24, 24-36, and 36-48 hours postdose.[1]

-

-

Analytical Method: Concentrations of this compound and MGS0008 were determined using a validated analytical method.[1]

Preclinical Pharmacokinetic Study in Monkeys

-

Subjects: Fed male cynomolgus monkeys.[6]

-

Dosing: Oral administration of this compound besylate (2.89 mg/kg, equivalent to 1 mg/kg of MGS0008) suspended in 0.5% w/v methylcellulose (B11928114) 400 containing 0.1% v/v Tween 80.[6]

-

Sample Collection: Blood samples were collected from the forelimb cephalic vein at 30 minutes, 1, 2, 4, 8, 12, and 24 hours postdose.[6]

-

Analytical Method: Plasma concentrations of this compound and MGS0008 were determined.[6]

Visualizations

This compound Metabolic Pathway

Caption: Metabolic conversion of this compound to its active form MGS0008.

Experimental Workflow for Human Pharmacokinetic Study

Caption: Workflow of the human Phase 1 pharmacokinetic studies.

Signaling Pathway of MGS0008

Caption: Simplified signaling cascade initiated by MGS0008 at mGlu2/3 receptors.

References

- 1. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

MGS0274 Besylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MGS0274 besylate is a novel, orally bioavailable ester-based lipophilic prodrug of MGS0008, a potent and selective agonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] Developed to overcome the poor oral bioavailability of its active counterpart, this compound besylate undergoes rapid and extensive presystemic hydrolysis to MGS0008, thereby enabling robust systemic exposure to the active pharmacological agent.[1][3] This technical guide provides an in-depth overview of the core properties of this compound besylate, including its physicochemical characteristics, pharmacokinetic and pharmacodynamic profiles, and the underlying mechanism of action of its active metabolite, MGS0008. Detailed experimental methodologies and signaling pathway diagrams are presented to support further research and development in therapeutic areas such as schizophrenia, where modulation of glutamatergic neurotransmission is a key target.[4][5]

Physicochemical Properties

This compound besylate is the benzenesulfonic acid salt of the prodrug this compound. The salt form enhances the stability and handling properties of the molecule.

Chemical Identity

| Property | This compound Besylate | MGS0008 (Active Drug) |

| IUPAC Name | (1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-(((S)-1-(((((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)carbonyl)oxy)ethoxy)carbonyl)bicyclo[3.1.0]hexane-2-carboxylic acid compound with benzenesulfonic acid (1:1)[6] | (1S,2S,3S,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid[7] |

| CAS Number | 1501974-74-8[6] | 234085-20-2[8] |

| Molecular Formula | C27H38FNO10S[6] | C8H10FNO4[8] |

| Molecular Weight | 587.66 g/mol [6] | 203.17 g/mol [8] |

| Chemical Structure | (See Figure 1) | (See Figure 2) |

Figure 1. Chemical Structure of this compound Besylate.

Figure 1. Chemical Structure of this compound Besylate.

Figure 2. Chemical Structure of MGS0008.

Figure 2. Chemical Structure of MGS0008.

Note: Specific experimental data on melting point, pKa, and detailed solubility of this compound besylate are not publicly available.

Pharmacokinetics

This compound besylate was designed to improve the oral bioavailability of MGS0008. Preclinical and clinical studies have demonstrated its rapid and extensive conversion to the active drug.[3]

Absorption and Bioavailability

Following oral administration, this compound is rapidly absorbed and hydrolyzed to MGS0008. In monkeys, the oral bioavailability of MGS0008 was approximately 20-fold greater when administered as this compound besylate (83.7%) compared to oral administration of MGS0008 itself (3.8%).[1] In humans, plasma exposure to the intact prodrug this compound was minimal.[7][9]

Distribution

The active metabolite, MGS0008, penetrates the cerebrospinal fluid (CSF). In a clinical study with healthy subjects, the CSF-to-plasma concentration ratio of MGS0008 was found to be 3.66%.[7][9]

Metabolism

The primary metabolic pathway of this compound is the hydrolysis of the ester linkage to yield the active drug, MGS0008. This conversion is rapid and occurs presystemically.[3] In vitro studies have indicated that MGS0008 itself is not further metabolized.[1]

Elimination

In humans, MGS0008 has a terminal half-life of approximately 10 hours in plasma and around 16 hours in the CSF.[7][9] Following intravenous administration to rats and monkeys, almost the entire dose of MGS0008 was excreted unchanged in the urine.[1]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of MGS0008 following oral administration of this compound besylate in humans.

| Parameter | Value | Species | Reference |

| Tmax (plasma) | ~4 hours | Human | [7][9] |

| t1/2 (plasma) | ~10 hours | Human | [7][9] |

| t1/2 (CSF) | ~16 hours | Human | [7][9] |

| CSF/Plasma Ratio (Cmax) | 3.66% | Human | [7][9] |

Pharmacodynamics and Mechanism of Action

The pharmacological effects of this compound besylate are attributable to its active metabolite, MGS0008, which is a potent agonist at mGluR2 and mGluR3.[7]

Signaling Pathway

Activation of presynaptic mGluR2/3 by MGS0008 leads to the inhibition of adenylyl cyclase via a Gi/o protein-coupled mechanism. This results in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The downstream consequence is a reduction in glutamate release from the presynaptic terminal.

Experimental Protocols

Disclaimer: Detailed proprietary experimental protocols for this compound besylate are not publicly available. The following are representative methodologies based on published literature and general practices.

In Vitro Hydrolysis Assay (Representative Protocol)

Objective: To determine the rate of conversion of this compound to MGS0008 in the presence of liver microsomes.

Materials:

-

This compound besylate

-

Human liver microsomes

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound besylate in a suitable solvent (e.g., DMSO).

-

Pre-incubate human liver microsomes in phosphate buffer at 37°C.

-

Initiate the reaction by adding the this compound besylate stock solution to the microsome suspension.

-

At various time points, quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the concentrations of this compound and MGS0008 using a validated LC-MS/MS method.

-

Calculate the rate of MGS0008 formation.

Bioanalytical Method for Plasma Samples (Representative Protocol)

Objective: To quantify the concentrations of this compound and MGS0008 in plasma samples.

Materials:

-

Plasma samples

-

Internal standard (stable isotope-labeled this compound and MGS0008)

-

Acetonitrile for protein precipitation

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Thaw plasma samples on ice.

-

To a defined volume of plasma, add the internal standard solution.

-

Precipitate proteins by adding a sufficient volume of ice-cold acetonitrile.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solution.

-

Inject the reconstituted sample onto the LC-MS/MS system for analysis.

-

Quantify the concentrations of this compound and MGS0008 against a calibration curve.

Conclusion

This compound besylate is a well-designed prodrug that effectively delivers its active metabolite, the mGluR2/3 agonist MGS0008, upon oral administration. Its favorable pharmacokinetic profile, characterized by rapid conversion and significant improvement in bioavailability, makes it a promising candidate for the treatment of central nervous system disorders such as schizophrenia. The data summarized in this technical guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of modulating the glutamatergic system with this compound. Further investigation into its long-term safety and efficacy in patient populations is warranted.

References

- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MGS0008 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and MGS0028 on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Safety and pharmacokinetic profiles of this compound besylate (TS-134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

MGS0274: A Technical Guide for Schizophrenia Research Professionals

An in-depth exploration of the preclinical data, mechanism of action, and experimental protocols for the mGlu2/3 receptor agonist prodrug MGS0274.

Introduction

This compound is an ester-based, lipophilic prodrug of MGS0008, a potent and selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3).[1][2][3][4] Developed to address the poor oral bioavailability of its active compound, this compound (development code: TS-134) represents a promising therapeutic avenue for schizophrenia.[1][5][6] This guide provides a comprehensive technical overview of this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanism of action for researchers, scientists, and drug development professionals.

The rationale for targeting mGlu2/3 receptors in schizophrenia stems from their role in modulating glutamatergic neurotransmission in brain regions implicated in the disorder's pathophysiology, such as the prefrontal cortex and limbic areas.[1][7] Agonists of these receptors are thought to correct the hyperglutamatergic state associated with schizophrenia.[8]

Pharmacokinetic Profile

This compound is designed to be rapidly and extensively hydrolyzed to its active metabolite, MGS0008, after oral administration.[1][3][9] This conversion circumvents the low oral absorption of the highly hydrophilic MGS0008.[1][5][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of MGS0008 following the oral administration of this compound besylate to monkeys and MGS0008 to rats and monkeys.

Table 1: Pharmacokinetic Parameters of MGS0008 in Cynomolgus Monkeys After Oral Administration of this compound Besylate. [1][2][3][9]

| Parameter | Value |

| Dose (this compound besylate) | 2.89 mg/kg |

| Cmax (Peak Concentration) | Not explicitly stated in snippets |

| Tmax (Time to Peak) | 4 hours |

| t1/2 (Terminal Half-life) | 16.7 hours |

| Oral Bioavailability (as MGS0008) | 83.7% |

Table 2: Comparative Oral Bioavailability of MGS0008 in Monkeys. [1][2][9]

| Compound Administered | Oral Bioavailability of MGS0008 | Fold Improvement |

| MGS0008 | 3.8% | - |

| This compound besylate | 83.7% | ~20-fold |

Table 3: Plasma Protein Binding. [1]

| Compound | Species | Unbound Fraction / Protein Binding |

| MGS0008 | Rat | 103.5 - 106.2% (essentially no binding) |

| MGS0008 | Monkey | 103.8 - 105.1% (essentially no binding) |

| MGS0008 | Human | 106.0 - 109.6% (essentially no binding) |

| This compound | Monkey | 92.4 - 93.5% bound |

| This compound | Human | 95.7 - 96.1% bound |

Mechanism of Action and Signaling Pathways

MGS0008, the active metabolite of this compound, exerts its effects by acting as an agonist at presynaptic and postsynaptic mGlu2/3 receptors.

Presynaptic Modulation of Glutamate Release

Presynaptically, activation of mGlu2/3 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) and protein kinase A (PKA) activity.[8] This cascade ultimately suppresses the release of glutamate from the presynaptic terminal, thereby dampening excessive glutamatergic transmission.[10]

Postsynaptic Signaling Cascades

Postsynaptically, mGlu2/3 receptor activation engages multiple intracellular signaling pathways that modulate the function of other glutamate receptors, such as NMDA and AMPA receptors.[8] These pathways include:

-

Akt/GSK-3β Pathway: Activation of this pathway can influence NMDA receptor function.[8]

-

ERK1/2 and GSK-3β Signaling: This cascade has been shown to increase the surface expression of AMPA receptors.[8]

-

Protein Kinase C (PKC) Pathway: mGlu2/3 agonism can increase PKC-mediated phosphorylation of NMDA receptors.[8]

The net effect of these presynaptic and postsynaptic actions is a modulation of synaptic transmission, which is hypothesized to normalize the aberrant glutamatergic activity observed in schizophrenia.[8]

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies of this compound and MGS0008.

Pharmacokinetic Studies in Animals

-

Animal Models: Fasted male Wistar rats and fed male cynomolgus monkeys were used.[1]

-

Dosing:

-

Intravenous (MGS0008): Rats received 3 mg/kg and monkeys received 1 mg/kg, dissolved in saline.[1]

-

Oral (MGS0008): Rats received 3 mg/kg dissolved in distilled water, and monkeys received 1 mg/kg in 0.5% w/v methylcellulose (B11928114) 400.[1]

-

Oral (this compound besylate): Monkeys were administered 2.89 mg/kg (equivalent to 1 mg/kg of MGS0008) suspended in 0.5% w/v methylcellulose 400 containing 0.1% v/v Tween 80.[1]

-

-

Sample Collection: Blood samples were collected at various time points up to 24 hours post-dose from the tail vein in rats and the forelimb cephalic vein in monkeys into tubes containing EDTA-2K.[1]

In Vitro Metabolism Studies

-

Systems Used:

-

Protocol for Hepatocyte Incubation:

-

Cryopreserved hepatocytes (0.5 million cells/mL) in Leibovitz L-15 medium were incubated with 10 μmol/L of [14C]this compound besylate at 37°C for 1 hour.[1]

-

The reaction was terminated by adding a 10% w/v trichloroacetic acid solution.[1]

-

The mixture was centrifuged, and the supernatant was analyzed using high-performance liquid chromatography (HPLC).[1]

-

-

Key Findings: this compound was rapidly hydrolyzed to MGS0008, which was not further metabolized.[1][2][3][5][9] The hydrolytic activity in human liver S9 fraction was comparable to that in monkeys.[1][2][3][5][9]

Conclusion

This compound is a promising prodrug of the mGlu2/3 receptor agonist MGS0008, effectively overcoming the latter's poor oral bioavailability. Preclinical studies demonstrate its efficient conversion to the active compound and favorable pharmacokinetic profile in animal models. The mechanism of action, involving both presynaptic and postsynaptic modulation of glutamatergic neurotransmission, provides a strong rationale for its investigation as a novel therapeutic for schizophrenia. The detailed experimental protocols provided herein offer a foundation for further research and development in this area.

References

- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of this compound, an ester prodrug of a metabotropic glutamate receptor 2/3 agonist with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

MGS0274: A Prodrug Approach for Modulating Glutamatergic Signaling Pathways in Neuropsychiatric Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamatergic signaling, the primary excitatory neurotransmission system in the central nervous system (CNS), is implicated in the pathophysiology of numerous neurological and psychiatric disorders. Dysregulation of this system is a key feature of conditions such as schizophrenia. MGS0274 is an innovative prodrug of MGS0008, a potent and selective agonist of group II metabotropic glutamate (B1630785) receptors (mGlu2 and mGlu3). This technical guide provides a comprehensive overview of this compound, its active metabolite MGS0008, and their interaction with glutamatergic signaling pathways. It includes a detailed summary of preclinical and clinical data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Glutamatergic Signaling

This compound is a besylate salt of an ester-based lipophilic prodrug designed to enhance the oral bioavailability of its active compound, MGS0008.[1][2] MGS0008 is a rigid glutamate analog that acts as a potent and selective agonist for group II metabotropic glutamate receptors, specifically mGlu2 and mGlu3.[2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial modulatory role in glutamatergic transmission.[3]

Located predominantly on presynaptic terminals, mGlu2 and mGlu3 receptors act as autoreceptors to negatively regulate glutamate release. By activating these receptors, MGS0008 can attenuate excessive glutamatergic activity, a pathological hallmark of several neuropsychiatric disorders, including schizophrenia.[3] The prodrug approach with this compound overcomes the poor oral bioavailability of MGS0008, allowing for effective systemic administration and subsequent delivery of the active agonist to the CNS.[1][2]

Mechanism of Action and Signaling Pathways

This compound itself is pharmacologically inactive. Following oral administration, it is rapidly and extensively hydrolyzed, primarily in the liver, to its active metabolite, MGS0008.[1] MGS0008 then exerts its pharmacological effects by binding to and activating mGlu2 and mGlu3 receptors.

Group II mGlu Receptor Signaling Cascade

Activation of mGlu2 and mGlu3 receptors by MGS0008 initiates a downstream signaling cascade through the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and downstream effector proteins. Additionally, the βγ subunits of the activated G-protein can directly interact with and inhibit voltage-gated calcium channels (VGCCs) and activate certain types of potassium channels. The net effect of this signaling cascade is a reduction in neurotransmitter release from the presynaptic terminal.

Quantitative Data Presentation

The following tables summarize the key quantitative data for MGS0008 and the pharmacokinetic properties of this compound and MGS0008.

In Vitro Receptor Activity of MGS0008

| Receptor | Assay Type | Value (nM) | Reference |

| mGlu2 | EC50 | 29.4 | [3] |

| mGlu3 | EC50 | 45.4 | [3] |

Pharmacokinetic Parameters of MGS0008 in Rats

| Parameter | Intravenous (3 mg/kg) | Oral (3 mg/kg) | Reference |

| Cmax (ng/mL) | - | 1990 | [2] |

| Tmax (h) | - | 1.17 | [2] |

| AUCinf (ng·h/mL) | - | - | [2] |

| t1/2 (h) | 1.54 | 0.968 | [2] |

| CLtotal (mL/h/kg) | 548 | - | [2] |

| Vdss (mL/kg) | 545 | - | [2] |

| Oral Bioavailability (%) | - | 78.1 | [2] |

Pharmacokinetic Parameters of MGS0008 in Monkeys

| Parameter | Intravenous (1 mg/kg) | Oral (1 mg/kg) | Reference |

| Cmax (ng/mL) | - | - | [2] |

| Tmax (h) | - | - | [2] |

| AUCinf (ng·h/mL) | - | - | [2] |

| t1/2 (h) | 1.48 | - | [2] |

| CLtotal (mL/h/kg) | 129 | - | [2] |

| Vdss (mL/kg) | 181 | - | [2] |

| Oral Bioavailability (%) | - | 3.8 | [2] |

Pharmacokinetic Parameters of this compound and MGS0008 after Oral Administration of this compound Besylate in Monkeys (2.89 mg/kg)

| Analyte | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUClast (ng·h/mL) | Reference |

| This compound | Barely Detectable | - | - | - | [2] |

| MGS0008 | 688 | 4 | 16.7 | - | [2] |

| Oral Bioavailability of MGS0008 | 83.7% | [2] |

Plasma Protein Binding of MGS0008 and this compound

| Compound | Species | Unbound Fraction (%) | Reference |

| MGS0008 | Rat | 103.5 - 106.2 | [2] |

| MGS0008 | Monkey | 103.8 - 105.1 | [2] |

| MGS0008 | Human | 106.0 - 109.6 | [2] |

| This compound | Monkey | 6.5 - 7.6 | [2] |

| This compound | Human | 3.9 - 4.3 | [2] |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical and clinical evaluation of this compound and MGS0008.

In Vitro Functional Assay: cAMP Accumulation

The functional activity of MGS0008 at mGlu2 and mGlu3 receptors is determined by measuring its effect on cAMP levels in cells expressing these receptors.

Objective: To determine the EC50 value of MGS0008 at mGlu2 and mGlu3 receptors.

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing human mGlu2 or mGlu3 receptors are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

-

Compound Treatment: Cells are incubated with varying concentrations of MGS0008.

-

Forskolin (B1673556) Stimulation (for Gi-coupled receptors): To measure the inhibitory effect on adenylyl cyclase, cells are stimulated with forskolin to induce cAMP production.

-

Cell Lysis and cAMP Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.

-

Data Analysis: The data are fitted to a four-parameter logistic equation to determine the EC50 value.

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profiles of this compound and MGS0008.

Animal Models: Male Wistar rats and male cynomolgus monkeys.[2]

Administration:

-

Intravenous: MGS0008 dissolved in saline.[2]

-

Oral: MGS0008 or this compound besylate administered via gavage.[2]

Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation. In some studies, cerebrospinal fluid (CSF) and urine are also collected.[2][3]

Bioanalytical Method:

-

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[3]

-

Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma.

-

Quantification: The concentrations of this compound and MGS0008 are determined by comparing their peak areas to those of a standard curve with known concentrations. The lower limit of quantitation (LLOQ) is typically around 0.1 ng/mL in plasma and CSF.[3]

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).[2]

Conclusion

This compound represents a promising therapeutic strategy for disorders characterized by glutamatergic dysfunction. Its prodrug design effectively delivers the active mGlu2/3 receptor agonist, MGS0008, to the central nervous system with improved oral bioavailability. The potent and selective activation of presynaptic mGlu2/3 receptors by MGS0008 provides a mechanism to normalize excessive glutamate release. The comprehensive preclinical and clinical data, along with the detailed experimental protocols presented in this guide, underscore the potential of this compound as a novel treatment for schizophrenia and other related neuropsychiatric conditions. Further research and clinical development are warranted to fully elucidate its therapeutic efficacy and safety profile in patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and pharmacokinetic profiles of this compound besylate (TS‐134), a novel metabotropic glutamate 2/3 receptor agonist prodrug, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of MGS0274: A Prodrug Approach to Modulating Glutamatergic Neurotransmission for Schizophrenia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MGS0274 is a novel, orally bioavailable ester prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2 and 3 (mGlu2/3) agonist, MGS0008.[1][2] Developed to address the poor oral bioavailability of its active counterpart, this compound represents a significant advancement in the therapeutic strategy for schizophrenia by targeting the glutamatergic system. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to offer a thorough understanding of this promising therapeutic candidate.

Introduction: The Rationale for this compound

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive deficits. While traditional antipsychotics primarily target the dopaminergic system, the glutamate hypothesis of schizophrenia has gained considerable attention, suggesting that dysfunction in glutamatergic neurotransmission plays a crucial role in the pathophysiology of the disease.[3][4]

Metabotropic glutamate receptors 2 and 3 (mGlu2/3) are G-protein coupled receptors that act as presynaptic autoreceptors, modulating the release of glutamate. Agonism of these receptors has been shown to have antipsychotic-like effects in animal models of schizophrenia.[3][5] MGS0008, a potent and selective mGlu2/3 agonist, demonstrated efficacy in these preclinical models but suffered from high hydrophilicity and consequently, very low oral bioavailability, limiting its clinical potential.[4][5]

To overcome this limitation, a prodrug strategy was employed, leading to the development of this compound (also known as TS-134).[1][5] this compound is an l-menthol-ester prodrug of MGS0008 designed to be more lipophilic, thereby enhancing its gastrointestinal absorption.[1][5] Following absorption, this compound is rapidly and extensively hydrolyzed by esterases to release the active agonist, MGS0008, into the systemic circulation.[6][7]

Mechanism of Action

The therapeutic effect of this compound is mediated by its active metabolite, MGS0008. MGS0008 acts as an agonist at mGlu2 and mGlu3 receptors, which are predominantly located on presynaptic terminals of glutamatergic neurons.

Signaling Pathway

Activation of presynaptic mGlu2/3 receptors by MGS0008 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately reduces the release of glutamate from the presynaptic neuron into the synaptic cleft. In the context of schizophrenia, where excessive glutamatergic activity is implicated, this reduction in glutamate release is hypothesized to restore balance to the neural circuitry and alleviate symptoms.

Discovery and Development Workflow

The development of this compound followed a logical progression from addressing a key liability of the parent compound to preclinical and clinical validation.

Quantitative Data Summary

Preclinical Pharmacokinetics

The oral administration of this compound besylate led to a significant improvement in the systemic exposure of the active compound MGS0008 in monkeys compared to the administration of MGS0008 itself.[7][8]

Table 1: Pharmacokinetic Parameters of MGS0008 in Monkeys

| Parameter | Oral MGS0008 | Oral this compound besylate |

| Dose | 3.8% | 2.89 mg/kg |

| Cmax (ng/mL) | - | ~150 (estimated) |

| Tmax (h) | - | 4 |

| t1/2 (h) | - | 16.7 |

| Oral Bioavailability (%) | 3.8 | 83.7 |

Data sourced from Kinoshita et al., 2019.[7][8]

Plasma Protein Binding

This compound exhibits high plasma protein binding, whereas its active metabolite, MGS0008, shows negligible binding.[6][9]

Table 2: Plasma Protein Binding of this compound and MGS0008

| Compound | Species | Protein Binding (%) |

| This compound | Monkey | 92.4 - 93.5 |

| Human | 95.7 - 96.1 | |

| MGS0008 | Rat | Negligible |

| Monkey | Negligible | |

| Human | Negligible |

Data sourced from Kinoshita et al., 2019.[6][9]

Human Pharmacokinetics (Phase 1 Study)

In a single-ascending dose (SAD) and multiple-ascending dose (MAD) study in healthy volunteers, this compound was rapidly absorbed and converted to MGS0008.[3][10][11]

Table 3: Pharmacokinetic Parameters of MGS0008 in Healthy Humans (Single Dose)

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| 5 | 18.2 | 4.0 | 258 | 10.1 |

| 10 | 38.1 | 4.0 | 549 | 10.3 |

| 20 | 73.0 | 4.0 | 1140 | 10.5 |

Data from Watanabe et al., 2020.[3][10][11] Plasma exposure to this compound was minimal, accounting for approximately 3% of the AUC of MGS0008.[3][10][11] MGS0008 also demonstrated good penetration into the cerebrospinal fluid (CSF), with a CSF-to-plasma Cmax ratio of 3.66%.[3][10][11]

Experimental Protocols

Synthesis of this compound

This compound besylate was synthesized by Taisho Pharmaceutical Co., Ltd.[6] The synthesis involves the esterification of the parent compound, MGS0008, with l-menthol. The detailed synthetic route is disclosed in the corresponding patent applications.

In Vitro Metabolism and Hydrolysis

Objective: To assess the conversion of this compound to MGS0008 in liver microsomes and S9 fractions from different species.

Methodology:

-

[14C]-labeled this compound was incubated with liver microsomes or S9 fractions from rats, monkeys, and humans in a buffered solution.

-

The reaction was quenched at various time points by the addition of acetonitrile.

-

The samples were centrifuged, and the supernatant was analyzed by liquid chromatography with tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of this compound and MGS0008.

-

The rate of hydrolysis was determined by monitoring the disappearance of this compound and the appearance of MGS0008 over time.[6]

Preclinical Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile and oral bioavailability of MGS0008 following oral administration of this compound besylate in rats and monkeys.

Methodology:

-

Male Wistar rats and cynomolgus monkeys were used in the studies.[6]

-

For oral administration, this compound besylate was suspended in a 0.5% methylcellulose (B11928114) solution.[6]

-

Blood samples were collected at predetermined time points post-dosing.

-

Plasma was separated by centrifugation and stored at -20°C until analysis.

-

Plasma concentrations of this compound and MGS0008 were determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters, including Cmax, Tmax, t1/2, and AUC, were calculated using non-compartmental analysis.

-

Oral bioavailability was calculated by comparing the AUC after oral administration to that after intravenous administration of MGS0008.[6]

Animal Models of Schizophrenia (Efficacy Studies)

Objective: To evaluate the antipsychotic-like effects of MGS0008 (the active form of this compound).

General Methodology: Animal models that mimic certain aspects of schizophrenia, such as hyperactivity induced by NMDA receptor antagonists (e.g., phencyclidine [PCP] or ketamine), are commonly used.

PCP-Induced Hyperactivity Model:

-

Rodents (rats or mice) are habituated to an open-field arena.

-

A baseline level of locomotor activity is recorded.

-

Animals are pre-treated with MGS0008 or vehicle.

-

Subsequently, PCP is administered to induce hyperlocomotion.

-

Locomotor activity is then recorded for a specified period.

-

A reduction in PCP-induced hyperactivity by MGS0008 is indicative of antipsychotic-like efficacy.

Phase 1 Clinical Trial

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound besylate in healthy volunteers.[3][10][11]

Study Design:

-

Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies.[3][10][11]

-

SAD Study: Single oral doses of 5, 10, and 20 mg of this compound were administered.[3][10][11]

-

MAD Study: Doses were titrated up from 5 to 80 mg over 14 days.[3][10][11]

Methodology:

-

Healthy male and female subjects were enrolled.

-

Serial blood samples were collected at specified time points post-dosing.

-

In a specific cohort of the SAD study, cerebrospinal fluid (CSF) samples were collected.[3][10][11]

-

Plasma and CSF concentrations of this compound and MGS0008 were quantified using a validated LC-MS/MS method.[3][10][11]

-

Safety and tolerability were monitored through physical examinations, vital signs, electrocardiograms (ECGs), and adverse event reporting.[3][10][11]

Prodrug Conversion and Distribution

The success of this compound lies in its efficient conversion to the active drug, MGS0008, and the subsequent distribution of MGS0008 to the target site in the central nervous system.

Conclusion and Future Directions

The discovery and development of this compound exemplify a successful prodrug strategy to overcome the pharmacokinetic limitations of a promising therapeutic agent. By enhancing the oral bioavailability of the potent mGlu2/3 agonist MGS0008, this compound has demonstrated the potential to be a novel treatment for schizophrenia. Preclinical studies have confirmed its efficient conversion and efficacy in relevant animal models. The Phase 1 clinical trial in healthy volunteers has shown that this compound is safe, well-tolerated, and effectively delivers the active compound to both the plasma and the central nervous system.[3][10][11]

These encouraging results support the continued clinical development of this compound (TS-134) as a potential new therapeutic option for individuals with schizophrenia, offering a mechanism of action that is complementary to existing treatments. Further studies in patient populations are warranted to establish its efficacy and safety profile in the target indication.

References

- 1. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 2. Using ketamine to model semantic deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ketamine-induced NMDA receptor hypofunction as a model of memory impairment and psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. community.the-hospitalist.org [community.the-hospitalist.org]

- 5. mGlu2/3 agonist-induced hyperthermia: an in vivo assay for detection of mGlu2/3 receptor antagonism and its relation to antidepressant-like efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Effects of metabotropic glutamate receptor 2/3 agonism and antagonism on schizophrenia-like cognitive deficits induced by phencyclidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. REVIEWING THE KETAMINE MODEL FOR SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data Summary of MGS0274: A Novel mGlu2/3 Receptor Agonist Prodrug

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MGS0274 is an ester-based, lipophilic prodrug of MGS0008, a potent and selective agonist for the metabotropic glutamate (B1630785) 2 and 3 (mGlu2/3) receptors.[1][2] These receptors are implicated in the modulation of glutamatergic neurotransmission, and their activation is a promising therapeutic strategy for schizophrenia. MGS0008 itself has low oral bioavailability due to its high hydrophilicity.[3] this compound was developed to improve the oral delivery of MGS0008.[3] This guide provides a comprehensive summary of the preclinical data available for this compound and its active metabolite, MGS0008, with a focus on quantitative data, experimental methodologies, and key biological pathways.

Mechanism of Action

MGS0008, the active form of this compound, is a selective agonist of the group II metabotropic glutamate receptors, mGluR2 and mGluR3.[2] These receptors are G-protein coupled receptors (GPCRs) that are primarily located on presynaptic nerve terminals.[4] Their activation by an agonist like MGS0008 initiates an intracellular signaling cascade that ultimately leads to the inhibition of glutamate release.[5] This modulatory effect on glutamatergic transmission is believed to be the basis for its potential antipsychotic activity.[2]

Pharmacokinetics

The pharmacokinetic profiles of this compound and its active metabolite MGS0008 have been characterized in rats and monkeys. Following oral administration, this compound is rapidly absorbed and extensively converted to MGS0008.[2]

In Vitro Metabolism

-

Hydrolysis: this compound is rapidly hydrolyzed to MGS0008 in liver S9 fractions of rats, monkeys, and humans. The hydrolytic activity in human liver S9 was comparable to that in monkeys.[2]

-

Metabolic Stability of MGS0008: MGS0008 is not significantly metabolized by liver microsomes, suggesting low potential for metabolism-based drug-drug interactions.[2]

In Vivo Pharmacokinetics in Animal Models

Table 1: Pharmacokinetic Parameters of MGS0008 and this compound in Rats and Monkeys

| Species | Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) | Reference |

| Rat | MGS0008 | IV | 1 | - | - | 4330 | 0.968 | - | [2] |

| MGS0008 | PO | 3 | 1990 | 1.17 | - | - | 78.1 | [2] | |

| Monkey | MGS0008 | IV | 0.3 | - | - | 1340 | 1.48 | - | [2] |

| MGS0008 | PO | 1 | 24.3 | 4.0 | 205 | - | 3.8 | [2] | |

| This compound | PO | 2.89 | 688 (as MGS0008) | 4.0 | 11200 (as MGS0008) | 16.7 (as MGS0008) | 83.7 (as MGS0008) | [2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Terminal half-life; IV: Intravenous; PO: Oral.

Plasma Protein Binding and CSF Penetration

Table 2: Plasma Protein Binding and Cerebrospinal Fluid (CSF) Penetration of MGS0008 and this compound

| Compound | Species | Unbound Fraction in Plasma (%) | CSF/Plasma AUC Ratio (%) | Reference |

| MGS0008 | Rat | 103.5 - 106.2 | 2.8 | [2] |

| Monkey | 103.8 - 105.1 | - | [2] | |

| Human | 106.0 - 109.6 | - | [2] | |

| This compound | Monkey | 6.5 - 7.6 | - | [2] |

| Human | 3.9 - 4.3 | - | [2] |

Preclinical Efficacy

The antipsychotic-like effects of MGS0008 have been evaluated in rodent models of schizophrenia.

Phencyclidine (PCP)-Induced Hyperactivity

Oral administration of MGS0008 has been shown to significantly decrease PCP-induced locomotor hyperactivity in rats, a model used to screen for antipsychotic potential.[2]

Conditioned Avoidance Response (CAR)

MGS0008 demonstrates a dose-dependent reduction in conditioned avoidance responses in rats, a classic predictive model for antipsychotic efficacy.[1]

Table 3: Efficacy of MGS0008 in a Rat Conditioned Avoidance Response Model

| Dose (mg/kg, p.o.) | % Avoidance | Reference |

| Vehicle | ~90 | [1] |

| 1 | ~70 | [1] |

| 3 | ~40 | [1] |

| 10 | ~20 | [1] |

*Indicates a significant reduction compared to vehicle.

Experimental Protocols

Pharmacokinetic Studies

-

Animals: Male Wistar rats and male cynomolgus monkeys were used for pharmacokinetic studies.[2]

-

Dosing: MGS0008 was administered intravenously or orally. This compound besylate was administered orally.[2]

-

Sample Collection: Serial blood samples were collected at various time points post-dosing.[2]

-

Bioanalysis: Plasma concentrations of this compound and MGS0008 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[2]

Conditioned Avoidance Response (CAR) Protocol

-

Apparatus: A two-way shuttle box with a grid floor for delivering a mild footshock was used.[1][6]

-

Procedure: Rats were trained to avoid a footshock (unconditioned stimulus, US) by moving to the other compartment of the shuttle box upon presentation of a conditioned stimulus (CS), typically a tone.[1][6]

-

Drug Administration: MGS0008 or vehicle was administered orally before the test session.[1]

-

Data Collection: The number of successful avoidance responses (moving to the other compartment during the CS presentation) was recorded.[1]

Conclusion

The preclinical data for this compound demonstrate that it effectively serves as a prodrug for MGS0008, achieving significantly higher oral bioavailability of the active compound compared to oral administration of MGS0008 itself.[2] MGS0008 displays a promising preclinical profile, with a clear mechanism of action as an mGlu2/3 receptor agonist and efficacy in established animal models of antipsychotic activity.[1][2] These findings support the continued clinical development of this compound for the treatment of schizophrenia.

References

- 1. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and MGS0028 on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversal of phencyclidine-induced hyperactivity by glycine and the glycine uptake inhibitor glycyldodecylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

MGS0274: A Technical Guide to CNS Target Engagement of a Novel mGlu2/3 Receptor Agonist Prodrug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MGS0274 is a novel, orally bioavailable prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2 and 3 (mGlu2/3) agonist, MGS0008. Developed to overcome the poor oral bioavailability of its active counterpart, this compound is rapidly and extensively converted to MGS0008 in vivo, facilitating robust central nervous system (CNS) exposure. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the CNS target engagement of this compound, with a focus on its pharmacokinetic profile, evidence of pharmacological activity in the CNS, and the methodologies employed to assess its mechanism of action. While direct receptor occupancy data in the CNS using techniques such as positron emission tomography (PET) are not currently available due to the lack of a suitable radiotracer, a combination of pharmacokinetic measurements, preclinical behavioral pharmacology, and functional biomarker studies provides compelling evidence of target engagement.

Introduction to this compound and its Target: The mGlu2/3 Receptor

This compound is an ester-based lipophilic prodrug of MGS0008, a potent agonist of the group II metabotropic glutamate receptors, mGlu2 and mGlu3[1][2]. These receptors are G-protein coupled receptors (GPCRs) that are predominantly expressed in the CNS and play a crucial role in modulating glutamatergic neurotransmission.

Mechanism of Action:

Presynaptically located mGlu2/3 receptors act as autoreceptors, and their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) production, and subsequent reduction in glutamate release[3]. This mechanism is of significant therapeutic interest for conditions characterized by excessive glutamate transmission, such as schizophrenia[2][4][5][6]. This compound, by delivering MGS0008 to the systemic circulation and subsequently the CNS, is being developed as a potential treatment for schizophrenia[1][2][7].

dot

Caption: Signaling pathway of MGS0008 at the mGlu2/3 receptor.

Pharmacokinetics and CNS Penetration

The primary rationale for the development of this compound was to enhance the oral bioavailability of MGS0008[1][2][7]. Preclinical and clinical studies have demonstrated the success of this approach.

Preclinical Pharmacokinetics

Studies in rats and monkeys have shown that orally administered this compound is rapidly absorbed and converted to MGS0008, with this compound being barely detectable in plasma[8]. The oral bioavailability of MGS0008 following this compound administration was significantly improved compared to direct oral administration of MGS0008[8].

| Species | This compound Dose (oral) | MGS0008 Bioavailability | MGS0008 Tmax (plasma) | MGS0008 t1/2 (plasma) | Reference |

| Rat | 3 mg/kg | 78.1% (as MGS0008) | 1.17 h | 0.968 h | [1] |

| Monkey | 2.89 mg/kg | 83.7% (as MGS0008) | 4 h | 16.7 h | [1][8] |

Human Pharmacokinetics

Phase 1 studies in healthy subjects confirmed the preclinical findings. Following oral administration of this compound, it was rapidly absorbed and extensively converted to MGS0008[9][10]. Plasma exposure to this compound was minimal[9][10].

| Study Type | This compound Dose Range (oral) | MGS0008 Tmax (plasma) | MGS0008 t1/2 (plasma) | Reference |

| Single Ascending Dose | 5-20 mg | ~4 h | ~10 h | [9][10] |

| Multiple Ascending Dose | 5-80 mg | ~4 h | ~10 h | [9][10] |

CNS Penetration

Evidence for the CNS penetration of MGS0008 comes from both preclinical and clinical studies measuring its concentration in cerebrospinal fluid (CSF).

| Species | This compound Dose | CSF/Plasma Ratio | MGS0008 t1/2 (CSF) | Reference |

| Rat | 3 mg/kg (oral MGS0008) | 2.8% (AUC ratio) | Slower than plasma | [1] |

| Human | 10 mg (single oral dose) | 3.66% (Cmax ratio) | ~16 h | [9][10] |

The prolonged half-life of MGS0008 in the CSF compared to plasma suggests that it is retained in the CNS, which is a desirable characteristic for a CNS-acting drug[1].

Evidence of CNS Target Engagement

Direct measurement of mGlu2/3 receptor occupancy by MGS0008 in the CNS has been challenging due to the lack of a suitable PET ligand[2]. However, a combination of preclinical pharmacology and functional assays provides strong indirect evidence of target engagement.

Preclinical Pharmacology in Animal Models

MGS0008 has demonstrated efficacy in animal models of schizophrenia, consistent with the engagement of mGlu2/3 receptors in relevant brain circuits.

-

Conditioned Avoidance Response: Oral administration of MGS0008 significantly reduced conditioned avoidance responses in rats, a behavioral paradigm sensitive to antipsychotic drugs[3].

-

Phencyclidine (PCP)-Induced Hyperlocomotion: MGS0008 has been shown to attenuate the hyperlocomotor activity induced by the NMDA receptor antagonist PCP in rodents, a model that reflects aspects of psychosis[1].

dot

Caption: Workflow for assessing this compound efficacy in animal models.

Functional Biomarkers of Target Engagement

While direct receptor binding is not yet measurable in vivo, functional assays can provide evidence of the downstream consequences of mGlu2/3 receptor activation.

-

[35S]GTPγS Binding Assay: This in vitro assay measures the activation of G-proteins following agonist binding to a GPCR. It is a standard method to quantify the potency and efficacy of mGlu2/3 receptor agonists and could be used in ex vivo studies with brain tissue from this compound-treated animals to confirm target engagement[11][12].

-

Electrophysiology: In vitro and in vivo electrophysiological recordings can be used to measure the effects of mGlu2/3 receptor agonists on neuronal activity. For example, mGlu2/3 agonists have been shown to suppress 5-HT-induced excitatory post-synaptic potentials (EPSPs) in the prefrontal cortex[10]. This method could be applied to assess the functional consequences of MGS0008 in specific brain circuits.

-

Neurotransmitter Release: Microdialysis studies in animals can be used to measure the effect of MGS0008 on glutamate release in specific brain regions, providing direct evidence of its primary mechanism of action.

Experimental Protocols

Detailed experimental protocols for the key assays cited are summarized below.

In Vivo Pharmacokinetic Studies

-

Animal Models: Male Sprague-Dawley rats and male cynomolgus monkeys are typically used.

-

Drug Administration: this compound is administered orally via gavage. Blood samples are collected at multiple time points post-dose. For CSF collection, an indwelling catheter is implanted in the cisterna magna (rats) or lumbar space (monkeys).

-

Sample Analysis: Plasma and CSF concentrations of this compound and MGS0008 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Conditioned Avoidance Response (CAR) in Rats

-

Apparatus: A shuttle box with two compartments separated by a gate.

-

Procedure: Rats are trained to avoid a mild foot shock (unconditioned stimulus) by moving to the other compartment in response to an auditory cue (conditioned stimulus).

-

Drug Testing: Once trained, animals are treated with this compound or vehicle, and the number of successful avoidance responses is recorded.

[35S]GTPγS Binding Assay (In Vitro/Ex Vivo)

-

Tissue Preparation: Brain tissue from specific regions of interest is homogenized and crude membrane fractions are prepared by centrifugation.

-

Assay: Membranes are incubated with [35S]GTPγS, GDP, and the mGlu2/3 receptor agonist (e.g., MGS0008).

-

Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.

Conclusion and Future Directions

This compound successfully delivers its active moiety, MGS0008, to the CNS, achieving concentrations that are pharmacologically active in preclinical models of schizophrenia. While direct in vivo receptor occupancy data is currently lacking, the combination of robust CNS penetration, dose-dependent efficacy in behavioral paradigms, and a well-understood mechanism of action provides strong evidence for target engagement.

Future research should focus on the development of a suitable PET radioligand for mGlu2/3 receptors to enable direct quantification of receptor occupancy in both preclinical and clinical studies. Additionally, the use of functional neuroimaging techniques, such as fMRI, and the measurement of downstream biomarkers in the CSF could provide further quantitative insights into the CNS effects of this compound and aid in dose selection for later-stage clinical trials.

References

- 1. Preclinical disposition of this compound besylate, a prodrug of a potent group II metabotropic glutamate receptor agonist MGS0008 for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MGS0008 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and MGS0028 on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]